molecular formula C9H19NO2 B100673 L-norvaline t-butyl ester CAS No. 15911-75-8

L-norvaline t-butyl ester

Cat. No.: B100673
CAS No.: 15911-75-8
M. Wt: 173.25 g/mol
InChI Key: SGGQAQREPOYSME-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-norvaline t-butyl ester is a derivative of the non-proteinogenic amino acid norvaline. It is commonly used in organic synthesis and as an intermediate in the preparation of various biologically active compounds. The compound has the molecular formula C9H19NO2 and is known for its stability and reactivity in different chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-norvaline t-butyl ester can be synthesized through the esterification of L-norvaline with tert-butanol. One common method involves the use of boron trifluoride etherate as a catalyst, which facilitates the esterification process. The reaction typically occurs under mild conditions, with the reactants being dissolved in an organic solvent such as dichloromethane .

Another method involves the catalytic hydrogenation of the t-butyl ester of (S)-allylglycine in the presence of 10% palladium on charcoal. This reaction is followed by hydrolysis of the intermediate product with hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-norvaline t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-norvaline t-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-norvaline t-butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes, leading to the modulation of metabolic pathways. For example, it has been shown to inhibit arginase, an enzyme involved in the urea cycle, thereby increasing the availability of arginine for nitric oxide production .

Comparison with Similar Compounds

L-norvaline t-butyl ester can be compared with other similar compounds such as:

This compound is unique due to its specific side chain and its ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl (2S)-2-aminopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGQAQREPOYSME-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477290
Record name L-norvaline t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-75-8
Record name L-norvaline t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-norvaline t-butyl ester
Reactant of Route 2
Reactant of Route 2
L-norvaline t-butyl ester
Reactant of Route 3
Reactant of Route 3
L-norvaline t-butyl ester
Reactant of Route 4
Reactant of Route 4
L-norvaline t-butyl ester
Reactant of Route 5
Reactant of Route 5
L-norvaline t-butyl ester
Reactant of Route 6
Reactant of Route 6
L-norvaline t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.